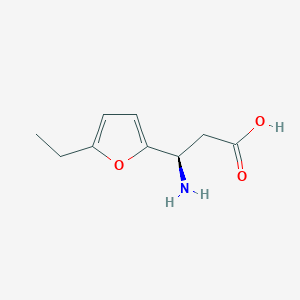
(r)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a furan ring substituted with an ethyl group and an amino group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid can be achieved through several methods. One common approach involves the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid . Another method includes the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of a catalytic amount of iron dust .
Industrial Production Methods
Industrial production of ®-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of triflic acid as a catalyst and the reduction of hydroxyimino intermediates are common strategies employed in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc dust and formic acid are commonly used for the reduction of hydroxyimino intermediates.
Substitution: Electrophilic substitution reactions often use triflic acid as a catalyst.
Major Products Formed
The major products formed from these reactions include various furan derivatives, amines, and substituted furan compounds.
Applications De Recherche Scientifique
®-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The furan ring and amino group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various pharmacological effects. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(furan-2-yl)alanine: An amino acid with a furan ring, known for its fungicidal activity.
3-(thiophen-2-yl)alanine: An amino acid with a thiophene ring, used in drug discovery research.
2-amino-3-(heteroaryl)propanoic acids: A class of compounds with various heteroaryl groups, including furan and thiophene.
Uniqueness
®-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid is unique due to the presence of the ethyl-substituted furan ring, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable entity in medicinal chemistry and organic synthesis.
Activité Biologique
(R)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the realms of neuroprotection and antimicrobial effects. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound is characterized by the presence of an amino group and a furan ring, which are known to play significant roles in its biological interactions. The furan moiety is particularly noted for its involvement in various biochemical pathways.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. It has been demonstrated to exhibit protective effects against oxidative stress-induced neuronal damage.
The compound appears to function by:
- Scavenging free radicals : This action helps mitigate oxidative stress, which is implicated in neurodegenerative diseases.
- Inhibiting MAO-B : Monoamine oxidase B (MAO-B) is an enzyme associated with neurodegeneration; inhibition can lead to increased levels of neuroprotective neurotransmitters.
Case Studies
- In Vitro Studies : In cultured SH-SY5Y cells, this compound showed significant protection against hydrogen peroxide-induced cell death.
- Animal Models : In rodent models of Alzheimer’s disease, the compound demonstrated the ability to reduce amyloid-beta peptide toxicity, which is a hallmark of Alzheimer's pathology.
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for further exploration as an antimicrobial agent.
Antimicrobial Spectrum
Studies have shown that this compound displays activity against various bacterial strains, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy was quantified through MIC assays:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 128 |
| Enterococcus faecalis | 64 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | >128 |
Propriétés
Formule moléculaire |
C9H13NO3 |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(5-ethylfuran-2-yl)propanoic acid |
InChI |
InChI=1S/C9H13NO3/c1-2-6-3-4-8(13-6)7(10)5-9(11)12/h3-4,7H,2,5,10H2,1H3,(H,11,12)/t7-/m1/s1 |
Clé InChI |
JZYNXKJFXVLDRC-SSDOTTSWSA-N |
SMILES isomérique |
CCC1=CC=C(O1)[C@@H](CC(=O)O)N |
SMILES canonique |
CCC1=CC=C(O1)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















